molecular formula C16H21N3OS B14892921 2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline

2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B14892921
M. Wt: 303.4 g/mol
InChI Key: LYFGIUWLGBTELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine is a synthetic organic compound belonging to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 4-methyl-3-morpholinothiazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the thiazole ring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine can be scaled up using batch or continuous flow reactors. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-4-methyl-3-morpholinothiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C16H21N3OS/c1-12-4-5-13(2)15(10-12)17-16-19(14(3)11-21-16)18-6-8-20-9-7-18/h4-5,10-11H,6-9H2,1-3H3

InChI Key

LYFGIUWLGBTELH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.